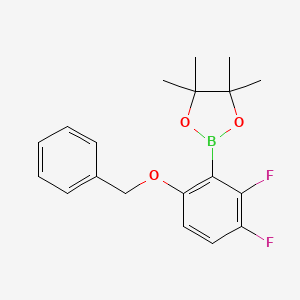

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

Vue d'ensemble

Description

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of two fluorine atoms, a benzyloxy group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester typically involves the following steps:

Halogenation: The starting material, 2,3-difluorophenol, undergoes halogenation to introduce the benzyloxy group.

Borylation: The halogenated intermediate is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step forms the boronic acid pinacol ester.

The reaction conditions for these steps generally include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate, under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.

Oxidation: The compound can be oxidized to form phenols or quinones.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds.

Hydrolysis: Boronic acids.

Oxidation: Phenols or quinones.

Applications De Recherche Scientifique

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Explored for its role in the synthesis of boron-containing drugs, which are used in cancer therapy and other medical applications.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Difluorophenylboronic acid pinacol ester

- 2-(Benzyloxy)phenylboronic acid pinacol ester

- 2,6-Difluorophenylboronic acid pinacol ester

Uniqueness

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a benzyloxy group, which enhance its reactivity and stability in various chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl structures.

Activité Biologique

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (CAS Number: 1204580-70-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C19H21BF2O3

- Molecular Weight : 348.19 g/mol

- Structure : The compound contains a phenylboronic acid moiety with difluorinated and benzyloxy substituents, which may enhance its reactivity and selectivity towards biological targets.

Antimicrobial Properties

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit significant antimicrobial activity. The mechanism of action often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

-

Mechanism of Action :

- Boronic acids can inhibit the activity of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. This property is crucial in combating antibiotic resistance .

- They also interact with polysaccharides in bacterial cell walls, forming covalent bonds that disrupt bacterial integrity .

-

Case Studies :

- A study demonstrated that boronic acid derivatives were effective against multi-drug resistant (MDR) gram-negative bacteria, showcasing their potential as alternative antibacterial agents .

- Another investigation highlighted the efficacy of boronic acids in biofilm disruption, which is essential in treating chronic infections where biofilms protect bacteria from conventional therapies .

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer properties. Boronic acids have been studied for their ability to inhibit cancer cell proliferation through various pathways.

- Cytotoxicity Assays :

- Mechanism of Action :

Comparative Studies

A comparative analysis was performed to evaluate the biological activity of this compound against other known boronic acids. The following table summarizes key findings:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 15 | Inhibition of β-lactamases |

| Phenylboronic acid | Low | 20 | Cell wall synthesis inhibition |

| 4-Fluorophenylboronic acid | High | 10 | Proteasome inhibition |

Propriétés

IUPAC Name |

2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHWIASKEBANNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656775 | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-70-0 | |

| Record name | 2-[2,3-Difluoro-6-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.